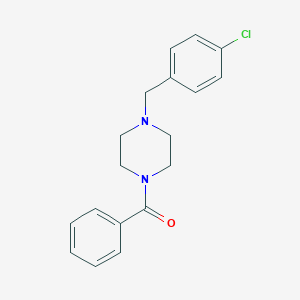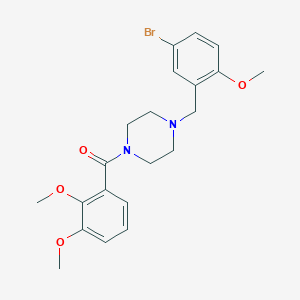
1-Benzoyl-4-(4-chlorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(4-chlorobenzyl)piperazine, also known as 4-Chlorobenzylpiperazine (4-CBP), is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used as a research chemical in the field of medicinal chemistry and drug discovery. The compound has been studied extensively for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
作用機序
The exact mechanism of action of 1-Benzoyl-4-(4-chlorobenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This leads to an increase in serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzoyl-4-(4-chlorobenzyl)piperazine are complex and varied. The compound has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been shown to affect various physiological processes such as pain perception, anxiety, and mood regulation.
実験室実験の利点と制限
One of the main advantages of using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments is its well-established pharmacological profile. The compound has been extensively studied and its effects are well documented. This makes it a useful tool for researchers who are interested in studying the mechanisms of action of various neurotransmitter systems.
However, there are also some limitations to using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to be toxic at high doses and caution should be exercised when handling it. Additionally, the compound has not been extensively studied in vivo, and its effects in living organisms are not well understood.
将来の方向性
There are many potential future directions for research on 1-Benzoyl-4-(4-chlorobenzyl)piperazine. One area of interest is the development of new therapeutic agents based on the compound's unique chemical structure and mechanism of action. Another area of interest is the study of the compound's effects on various neurotransmitter systems and physiological processes. Finally, there is also potential for the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production.
合成法
The synthesis of 1-Benzoyl-4-(4-chlorobenzyl)piperazine involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method is relatively straightforward and can be performed using standard laboratory techniques.
科学的研究の応用
1-Benzoyl-4-(4-chlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia and bipolar disorder.
特性
製品名 |
1-Benzoyl-4-(4-chlorobenzyl)piperazine |
|---|---|
分子式 |
C18H19ClN2O |
分子量 |
314.8 g/mol |
IUPAC名 |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2 |
InChIキー |
HTZJJPRGYAVVHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)


![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)